molecular formula C20H21NO3 B1373550 (R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate CAS No. 1073144-62-3

(R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate

Cat. No. B1373550
CAS RN: 1073144-62-3
M. Wt: 323.4 g/mol
InChI Key: JQCYIEFSGVSKJB-XPNWLKPYSA-N
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Description

“®-1-(naphthalen-1-yl)ethanamine” is a chiral amine compound . It is used in chiral synthesis in organic reactions, including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins . It is also used as a chiral auxiliary and as a precatalyst in organic synthesis.


Synthesis Analysis

The synthesis of “®-1-(naphthalen-1-yl)ethanamine” can be achieved via several methods, including the reductive amination of α-naphthylacetic acid, the reduction of α-naphthyl acetonitrile, or the reaction of 1-bromo-1-(naphthalen-1-yl)ethane with ammonia gas.


Molecular Structure Analysis

The molecular formula of “®-1-(naphthalen-1-yl)ethanamine” is C12H13N . The compound exhibits optical activity and exists in an S and R configuration.


Chemical Reactions Analysis

“®-1-(naphthalen-1-yl)ethanamine” is used in chiral synthesis in organic reactions, including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .


Physical And Chemical Properties Analysis

“®-1-(naphthalen-1-yl)ethanamine” is a liquid with a density of 1.067 g/mL at 20 °C . It has a refractive index of 1.623 and a boiling point of 153 °C/11 mmHg .

Scientific Research Applications

  • Efficient Synthesis of 1-(Naphthalen-1-yl)ethanamine :

    • The compound has been synthesized efficiently, showcasing its utility as a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism (Mathad et al., 2011).
  • Role in Synthesizing Aloe Vera Compounds :

    • It's also involved in the isolation of new compounds from Aloe vera, like a triglucosylated naphthalene derivative, which, however, did not show significant BACE inhibitory activity (Yang et al., 2010).
  • Application in Fluorescent Logic Gates :

    • A naphthalene-thiophene hybrid molecule, derived from this compound, acts as a fluorescent AND logic gate with Zn2+ and OAc- ions, showing potential for intracellular Zn2+ detection (Karak et al., 2013).
  • Inhibitory Effects on Human Colonic Motility :

    • Studies suggest its derivatives may influence human colonic motility, hinting at potential gastrointestinal applications (Bardou et al., 1998).
  • Use in Chiral Compound Synthesis :

    • The compound is also useful in synthesizing optically active imine dopants with large helical twisting power, crucial in the field of liquid crystal technology (Fukuda et al., 2007).
  • Involvement in Circular Dichroism Studies :

    • Its structures in HgX2 complexes significantly influence circular dichroism spectra, showing relevance in the study of molecular interactions (Ikeda et al., 2013).
  • Synthesis of Chiral Unsymmetrical Ligands :

    • It is used in the enantioselective synthesis of P,N-ligands, indicating its importance in catalysis and synthesis of asymmetric compounds (Liu et al., 2009).
  • Development of Antifungal Agents :

    • It's a precursor in synthesizing novel antifungal compounds effective against pathogens like Cryptococcus neoformans and Trichophyton species (Thvedt et al., 2013).
  • Synthesis of β-Adrenergic Receptor Blocker Precursors :

    • Its derivatives are significant in the biocatalytic synthesis of β-adrenergic receptor blocker precursors, showcasing its relevance in medicinal chemistry (Taşdemir et al., 2020).

Safety And Hazards

“®-1-(naphthalen-1-yl)ethanamine” is classified as a hazardous substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

(2R)-2-hydroxy-2-phenylacetic acid;(1R)-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.C8H8O3/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-9H,13H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCYIEFSGVSKJB-XPNWLKPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N.C1=CC=C(C=C1)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(naphthalen-1-yl)ethanamine (R)-2-hydroxy-2-phenylacetate

CAS RN

1073144-62-3
Record name Benzeneacetic acid, α-hydroxy-, (αR)-, compd. with (αR)-α-methyl-1-naphthalenemethanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073144-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(1-Naphthyl)ethylamine (R)-Mandelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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